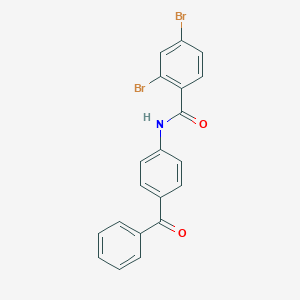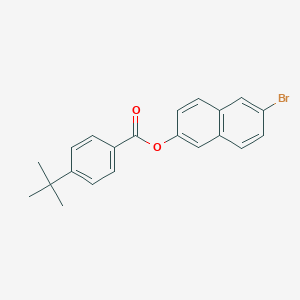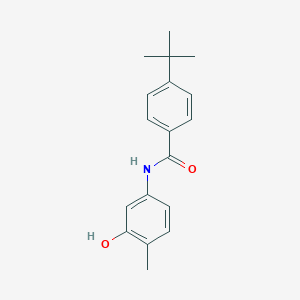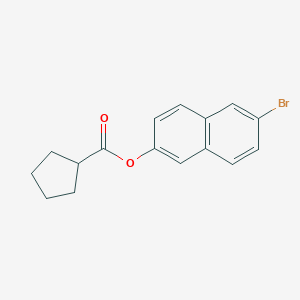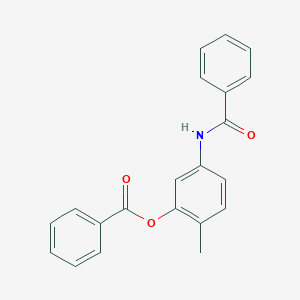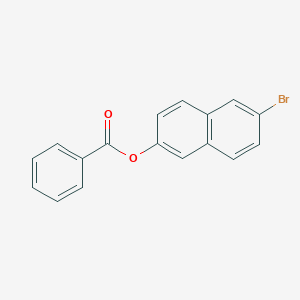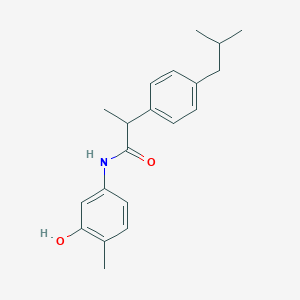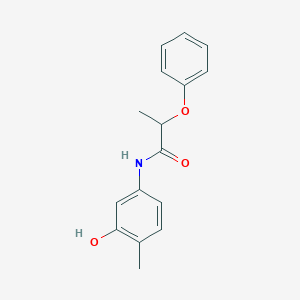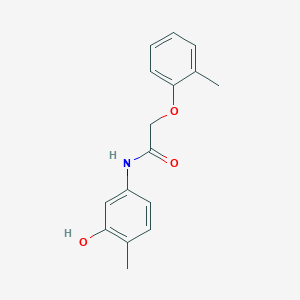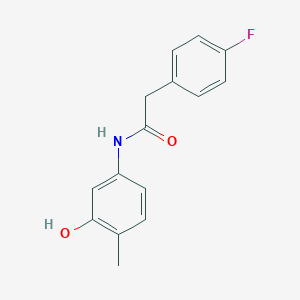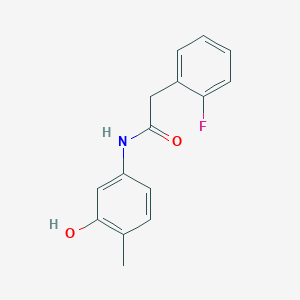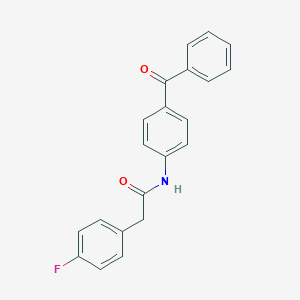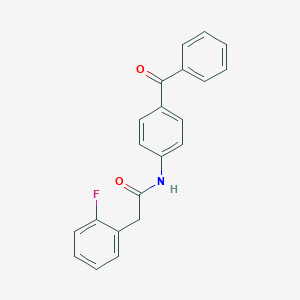
3-Tert-butyl-4-hydroxyphenyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-4-hydroxyphenyl 2-bromobenzoate, also known as THBPB, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This compound is a derivative of 2-bromobenzoic acid and has a phenolic hydroxyl group, which makes it a potent antioxidant and radical scavenger.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-4-hydroxyphenyl 2-bromobenzoate involves its ability to scavenge free radicals and reactive oxygen species, which are known to cause oxidative damage to cells and tissues. This compound acts as a potent antioxidant by donating a hydrogen atom to the free radical, thereby neutralizing its reactivity and preventing it from causing damage to the cellular components.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. This compound has been shown to protect cells and tissues from oxidative damage, which is a major contributor to the development of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
3-Tert-butyl-4-hydroxyphenyl 2-bromobenzoate has several advantages for lab experiments, including its high stability and solubility in organic solvents, which make it easy to handle and use in various experiments. However, this compound also has some limitations, including its relatively high cost and limited availability, which may limit its use in some experiments.
Future Directions
There are several future directions for the research on 3-Tert-butyl-4-hydroxyphenyl 2-bromobenzoate, including its potential applications in the development of novel antioxidants and anti-inflammatory agents. This compound may also be used as a starting material for the synthesis of other compounds with improved properties and efficacy. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields of science.
Synthesis Methods
The synthesis of 3-Tert-butyl-4-hydroxyphenyl 2-bromobenzoate involves the reaction of 2-bromobenzoic acid with tert-butyl-4-hydroxyphenylacetate in the presence of a catalytic amount of sulfuric acid. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification by recrystallization.
Scientific Research Applications
3-Tert-butyl-4-hydroxyphenyl 2-bromobenzoate has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
properties
Molecular Formula |
C17H17BrO3 |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
(3-tert-butyl-4-hydroxyphenyl) 2-bromobenzoate |
InChI |
InChI=1S/C17H17BrO3/c1-17(2,3)13-10-11(8-9-15(13)19)21-16(20)12-6-4-5-7-14(12)18/h4-10,19H,1-3H3 |
InChI Key |
GUQWABLRUZCVLI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2Br)O |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



